![molecular formula C18H26N2O2 B2471706 N-[1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide CAS No. 2418692-41-6](/img/structure/B2471706.png)
N-[1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide, also known as MPA-NACA, is a synthetic compound that has been extensively studied in scientific research. This compound has shown potential in various fields of research, including cancer treatment, immunotherapy, and drug delivery systems.
Mechanism of Action
The mechanism of action of N-[1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide involves the selective activation of the compound in cancer cells. This compound is metabolized by the enzyme carboxylesterase 2 (CES2) into its active form, which then causes DNA damage and cell death in cancer cells. In immunotherapy, this compound acts as a carrier for antigens, leading to enhanced immune responses. In drug delivery systems, this compound encapsulates drugs, leading to improved drug solubility and bioavailability.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. In cancer cells, this compound selectively induces DNA damage and cell death, leading to apoptosis. In immunotherapy, this compound enhances immune responses by delivering antigens to immune cells. In drug delivery systems, this compound encapsulates drugs, leading to improved drug solubility and bioavailability.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide is its selective activation in cancer cells, leading to targeted chemotherapy. In immunotherapy, this compound enhances immune responses by delivering antigens to immune cells. In drug delivery systems, this compound encapsulates drugs, leading to improved drug solubility and bioavailability. However, one of the limitations of this compound is its low yield during synthesis, which can limit its availability for research.
Future Directions
There are several future directions for research on N-[1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide. One direction is to optimize the synthesis method to increase the yield of the compound. Another direction is to study the potential of this compound in combination with other chemotherapy drugs or immunotherapy agents. Additionally, further research is needed to investigate the potential of this compound in drug delivery systems and its application in other fields of research, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential in various fields of research, including cancer treatment, immunotherapy, and drug delivery systems. The compound is synthesized through a reaction of 4-((2-methylpropyl)aziridin-2-yl)methoxy)benzaldehyde with cyclopropylamine and acetic acid. This compound selectively activates in cancer cells, leading to targeted chemotherapy, enhances immune responses in immunotherapy, and encapsulates drugs in drug delivery systems. While this compound has shown promising results, further research is needed to optimize its synthesis method, investigate its potential in combination with other agents, and explore its application in other fields of research.
Synthesis Methods
The synthesis of N-[1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide involves the reaction of 4-((2-methylpropyl)aziridin-2-yl)methoxy)benzaldehyde with cyclopropylamine and acetic acid. The reaction is catalyzed by a base, and the resulting compound is purified through column chromatography. The yield of this compound is typically around 40-50%, and the compound is stable at room temperature.
Scientific Research Applications
N-[1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide has been studied extensively in scientific research due to its potential in various fields. In cancer treatment, this compound has shown promising results as a prodrug that can be selectively activated in cancer cells, leading to targeted chemotherapy. In immunotherapy, this compound has been used as a carrier for antigens, leading to enhanced immune responses. In drug delivery systems, this compound has been used to encapsulate drugs, leading to improved drug solubility and bioavailability.
properties
IUPAC Name |
N-[1-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-13(2)10-20-11-16(20)12-22-17-6-4-15(5-7-17)18(8-9-18)19-14(3)21/h4-7,13,16H,8-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIGEHJXHIZZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC=C(C=C2)C3(CC3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


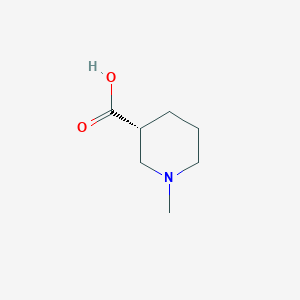


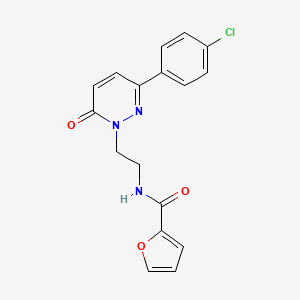
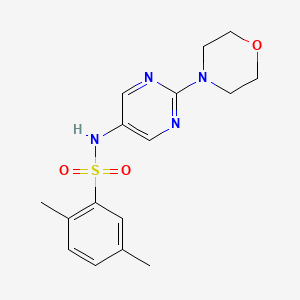
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2471635.png)

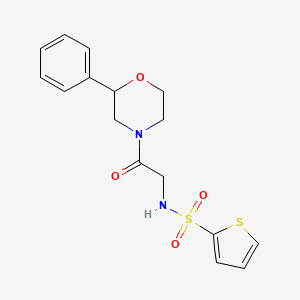
![2-(4-acetylphenoxy)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2471642.png)

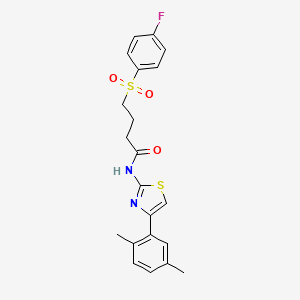
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2471645.png)
